molecular formula C19H17ClN4O3S B356416 3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848730-02-9

3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B356416
CAS No.: 848730-02-9
M. Wt: 416.9g/mol
InChI Key: QUWNIDXTYCYYGI-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.9g/mol. The purity is usually 95%.
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Biological Activity

3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H17ClN2O3S\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure incorporates a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the sulfonyl group and the methoxyethyl substituent are significant in modulating its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit notable antibacterial properties. For instance, a related study indicated that compounds with similar sulfonyl groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A study highlighted that derivatives with similar structures exhibited significant antiproliferative effects against human cancer cell lines. Specifically, the compound was effective in inhibiting cell growth and inducing apoptosis in cancer cells .

Case Study : In a comparative analysis, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The compound displayed strong inhibitory activity against AChE with an IC50 value comparable to known inhibitors .

EnzymeInhibition TypeIC50 Value
Acetylcholinesterase (AChE)Strong InhibitorComparable to standard drugs
UreaseSignificant InhibitionSpecific IC50 values not disclosed

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : Likely involves disruption of bacterial metabolism and cell wall integrity.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition : Competitive inhibition at active sites of target enzymes leading to decreased substrate conversion.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-27-11-10-24-18(21)17(28(25,26)13-8-6-12(20)7-9-13)16-19(24)23-15-5-3-2-4-14(15)22-16/h2-9H,10-11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWNIDXTYCYYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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